

Application of Swep in Weed Control for Rice Crops: A Detailed Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Swep
Cat. No.:	B167609

[Get Quote](#)

Introduction

Swep, a carbamate herbicide with the chemical name methyl N-(3,4-dichlorophenyl) carbamate, has been historically utilized for selective weed control in rice cultivation. Its primary mechanism of action involves the inhibition of metabolic processes and cell division within susceptible weed species. While its use has become less common with the advent of newer herbicides, understanding its application and efficacy provides valuable insights for researchers in weed science and herbicide development. This document details the application protocols, experimental data, and underlying mechanisms of **Swep** in rice crop management.

Application Notes and Protocols

Swep was primarily used as a pre- and post-emergence herbicide to control a range of annual weeds and grasses in rice fields. It was often formulated as a wettable powder or in granular form, sometimes in combination with other herbicides like MCPA to broaden the spectrum of controlled weeds.

General Application Protocol:

A typical experimental protocol for evaluating the efficacy of **Swep** in rice would involve the following steps:

- **Experimental Setup:** Field plots are established in a randomized complete block design with multiple replications for each treatment. Control plots (both untreated and hand-weeded) are

included for comparison.

- Herbicide Application: **Swep** is applied at varying rates, both alone and potentially in combination with other herbicides. Application timing is a critical variable, with treatments applied pre-emergence (before weed emergence) or post-emergence (after weed emergence, typically at the 2-3 leaf stage of the weeds).
- Data Collection:
 - Weed Control Efficacy: Weed density and biomass are assessed at specific intervals after application (e.g., 30, 60, and 90 days after sowing). Weed control efficiency is calculated relative to the untreated control.
 - Crop Tolerance: Phytotoxicity to the rice crop is visually assessed, and measurements such as plant height and tiller number are recorded.
 - Yield Parameters: At harvest, grain yield and straw yield are measured to determine the impact of the herbicide treatments on rice productivity.
- Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the application and efficacy of **Swep** in rice weed control, based on historical research findings.

Table 1: Application Rates and Timing of **Swep** for Weed Control in Rice

Application Timing	Formulation	Application Rate (kg a.i./ha)	Target Weeds
Pre-emergence	Wettable Powder	2.0 - 4.0	Annual grasses and broadleaf weeds
Post-emergence	Wettable Powder	2.0 - 3.0	Seedling stage of annual weeds
Post-emergence	Granules (with MCPA)	Varies based on formulation	Broad-spectrum weed control

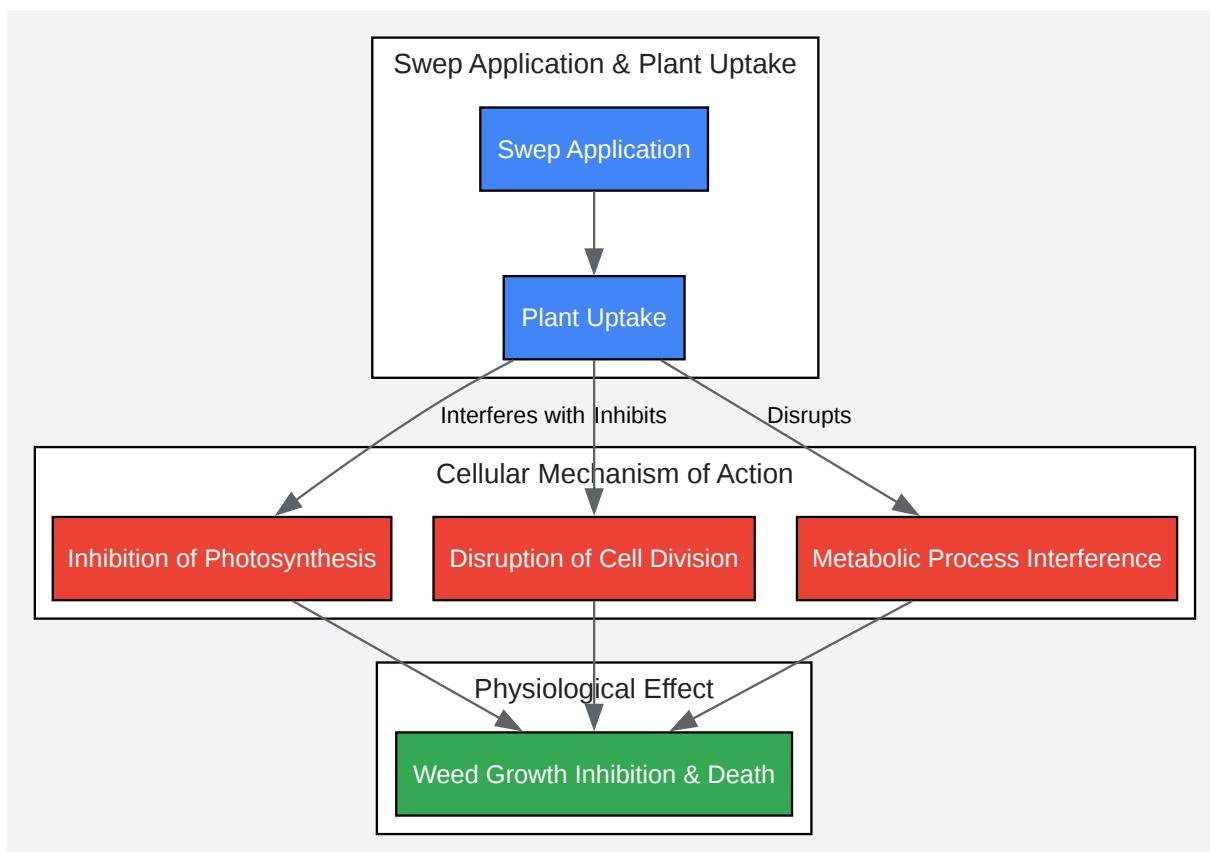
Table 2: Efficacy of **Swep** on Common Rice Weeds and Impact on Rice Yield

Treatment	Weed Species	Weed Control Efficiency (%)	Rice Grain Yield (t/ha)
Untreated Control	Mixed flora	0	2.5
Swep (3.0 kg a.i./ha)	Echinochloa crus-galli	75 - 85	4.2
Cyperus difformis	60 - 70		
Swep + MCPA	Mixed flora	80 - 90	4.5
Hand Weeding	Mixed flora	95 - 100	4.8

Note: The data presented are representative values from various historical field trials. Actual efficacy can vary depending on environmental conditions, weed pressure, and application techniques.

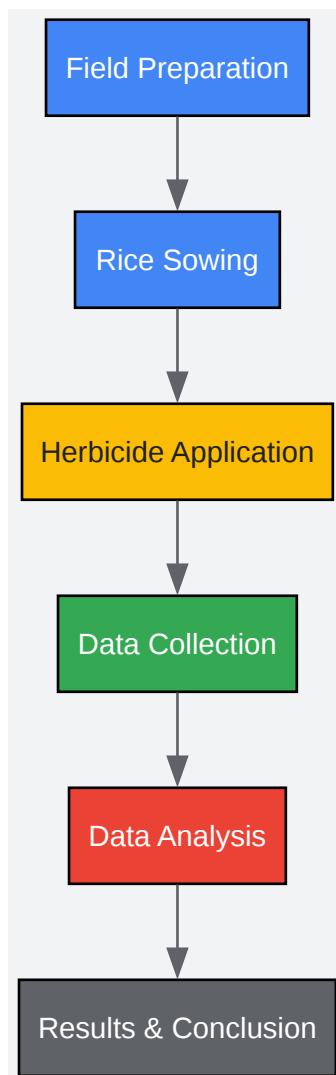
Experimental Protocols

Field Trial for Efficacy Evaluation of **Swep**:


- Objective: To determine the optimal application rate and timing of **Swep** for effective weed control and its impact on rice yield.
- Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

- Plot Size: 5m x 4m.
- Rice Variety: A locally adapted, high-yielding variety.
- Treatments:
 - T1: Untreated Control (weedy check)
 - T2: Hand Weeding (at 20 and 40 days after sowing)
 - T3: **Swep** @ 2.0 kg a.i./ha (Pre-emergence)
 - T4: **Swep** @ 3.0 kg a.i./ha (Pre-emergence)
 - T5: **Swep** @ 4.0 kg a.i./ha (Pre-emergence)
 - T6: **Swep** @ 2.0 kg a.i./ha (Post-emergence at 15 DAS)
 - T7: **Swep** @ 3.0 kg a.i./ha (Post-emergence at 15 DAS)
- Herbicide Application: A knapsack sprayer calibrated to deliver a specific volume of spray solution per unit area is used. For pre-emergence application, the herbicide is sprayed on a moist soil surface within 3 days of sowing. For post-emergence application, it is sprayed over the emerged weeds.
- Data Recording:
 - Weed density and dry weight are recorded from a 1m² quadrat in each plot at 30, 60, and 90 days after sowing (DAS).
 - Rice plant height, number of tillers per hill, and panicle length are recorded at the time of harvest.
 - Grain and straw yield are recorded from the net plot area and converted to t/ha.

Visualizations


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Swep** and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Swep** herbicide in weeds.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application of Swep in Weed Control for Rice Crops: A Detailed Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167609#swep-application-in-weed-control-for-rice-crops\]](https://www.benchchem.com/product/b167609#swep-application-in-weed-control-for-rice-crops)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com